N'-acetyl-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-acetyl-2-(3-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C11H14N2O3. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the phenoxyacetohydrazide family, which is known for its bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-2-(3-methylphenoxy)acetohydrazide typically involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N’-acetyl-2-(3-methylphenoxy)acetohydrazide are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenoxyacetohydrazides.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its bioactive properties are being explored for potential therapeutic applications, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-acetyl-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
N’-((3,4-dimethylphenoxy)acetyl)-2-(2-methylphenoxy)acetohydrazide: This compound has a similar structure but with different substituents on the phenoxy ring.
2-(4-chloro-2-methylphenoxy)-N’-[(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide: Another similar compound with different functional groups.
Uniqueness
N’-acetyl-2-(3-methylphenoxy)acetohydrazide is unique due to its specific acetyl and methylphenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N'-acetyl-2-(3-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-3-5-10(6-8)16-7-11(15)13-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
SWVOIJDLURZHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=O)C |
Origin of Product |
United States |
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